molecular formula C31H38Cl2F2N2O2S B12747537 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl CAS No. 143759-71-1

1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl

Cat. No.: B12747537
CAS No.: 143759-71-1
M. Wt: 611.6 g/mol
InChI Key: KJGPFEDWRBDFFE-UHFFFAOYSA-N
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Description

1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the acetoxy and phenylthio groups. The final step often involves the addition of the bis(fluorophenyl)butyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetoxy group can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine
  • 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-chlorophenyl)butyl)piperazine

Uniqueness

1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-bis(4-fluorophenyl)butyl)piperazine 2HCl is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both acetoxy and phenylthio groups, along with the bis(fluorophenyl)butyl moiety, makes it distinct from other similar compounds.

Properties

CAS No.

143759-71-1

Molecular Formula

C31H38Cl2F2N2O2S

Molecular Weight

611.6 g/mol

IUPAC Name

[1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-yl] acetate;dihydrochloride

InChI

InChI=1S/C31H36F2N2O2S.2ClH/c1-24(36)37-29(23-38-30-6-3-2-4-7-30)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26;;/h2-4,6-7,9-16,29,31H,5,8,17-23H2,1H3;2*1H

InChI Key

KJGPFEDWRBDFFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CSC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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